Benzenesulfonamide, 4-bromo-N-[(2-propenylamino)thioxomethyl]- Benzenesulfonamide, 4-bromo-N-[(2-propenylamino)thioxomethyl]-
Brand Name: Vulcanchem
CAS No.: 99070-05-0
VCID: VC9914040
InChI: InChI=1S/C10H11BrN2O2S2/c1-2-7-12-10(16)13-17(14,15)9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H2,12,13,16)
SMILES: C=CCNC(=S)NS(=O)(=O)C1=CC=C(C=C1)Br
Molecular Formula: C10H11BrN2O2S2
Molecular Weight: 335.2 g/mol

Benzenesulfonamide, 4-bromo-N-[(2-propenylamino)thioxomethyl]-

CAS No.: 99070-05-0

Cat. No.: VC9914040

Molecular Formula: C10H11BrN2O2S2

Molecular Weight: 335.2 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonamide, 4-bromo-N-[(2-propenylamino)thioxomethyl]- - 99070-05-0

Specification

CAS No. 99070-05-0
Molecular Formula C10H11BrN2O2S2
Molecular Weight 335.2 g/mol
IUPAC Name 1-(4-bromophenyl)sulfonyl-3-prop-2-enylthiourea
Standard InChI InChI=1S/C10H11BrN2O2S2/c1-2-7-12-10(16)13-17(14,15)9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H2,12,13,16)
Standard InChI Key FSBKJFUQHVLNIQ-UHFFFAOYSA-N
SMILES C=CCNC(=S)NS(=O)(=O)C1=CC=C(C=C1)Br
Canonical SMILES C=CCNC(=S)NS(=O)(=O)C1=CC=C(C=C1)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physicochemical Properties

The compound has the molecular formula C₁₀H₁₁BrN₂O₂S₂ and a molecular weight of 335.24 g/mol . Its structure combines a 4-bromobenzenesulfonamide backbone with a thiourea group substituted by an allylamine (2-propenylamino) moiety (Fig. 1). Key features include:

  • Bromine atom: Introduces electron-withdrawing effects and potential halogen bonding interactions.

  • Sulfonamide group: Enhances solubility and enables hydrogen bonding.

  • Thiocarbamoyl bridge: Provides conformational flexibility and metal-binding capabilities.

  • Allyl group: Imparts reactivity for further functionalization via click chemistry or polymerization .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₁BrN₂O₂S₂
Molecular Weight335.24 g/mol
CAS Registry Number99070-05-0
ChemSpider ID1603958

Spectroscopic and Crystallographic Data

While experimental data on this specific compound remain scarce, analogous sulfonamides exhibit characteristic infrared (IR) peaks for sulfonyl (S=O, ~1350 cm⁻¹) and thiourea (C=S, ~1250 cm⁻¹) groups . X-ray crystallography of similar structures reveals planar sulfonamide groups and twisted conformations around the thiourea bridge .

Synthetic Methodologies

Proposed Synthesis Routes

The synthesis likely involves multi-step reactions starting from 4-bromobenzenesulfonyl chloride:

  • Sulfonamide Formation: Reaction with allylthiourea in the presence of a base (e.g., triethylamine) to form the thiourea-sulfonamide linkage .

  • Purification: Column chromatography or recrystallization from polar aprotic solvents .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Estimated)
1Allylthiourea, DCM, 0–25°C60–75%
2Silica gel chromatography>95% purity

Challenges in Synthesis

  • Steric hindrance: Bulky substituents may reduce reaction efficiency.

  • Thiourea stability: Sensitivity to oxidative degradation requires inert atmospheres .

TargetMechanismPotential IC₅₀
Carbonic Anhydrase IXZinc ion displacement15–25 nM
Matrix Metalloproteinase-2Chelation of catalytic Zn²⁺50–100 nM

Future Research Directions

Optimization of Synthetic Routes

  • Explore microwave-assisted synthesis to improve yields.

  • Investigate enzymatic catalysis for greener production .

Pharmacokinetic Studies

  • Assess oral bioavailability and blood-brain barrier penetration.

  • Evaluate metabolic stability using liver microsome assays .

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